2-Methylchromone

Overview

Description

2-Methylchromone is a naturally-occurring compound found in a variety of plants. It is an important component of many pharmaceuticals, food additives, and fragrances. Its unique structure has made it an attractive target for scientific research due to its potential medicinal applications.

Scientific Research Applications

Synthesis and Reactivity

2-Methylchromone, though scarce in nature, has demonstrated significant biological activities. Its transformation into biologically active compounds is of interest in chemical research. The synthesis and chemical reactivity of 2-methylchromones, as well as their biological evaluation, are noteworthy areas of study (Ibrahim, Ali, Alnamer, & Gabr, 2010).

Antiviral Properties

Chromone derivatives, including 2-methylchromones, isolated from Halenia elliptica, have been found to exhibit strong inhibitory effects towards hepatitis B virus (HBV) in vitro without significant cytotoxicity, indicating their potential as antiviral agents (Sun, Liu, Huang, & Yu, 2012).

Anticancer Activity

Research involving the synthesis of 2-styrylchromones, which include the formation of 2-methylchromone, has shown potential in cancer treatment. These compounds exhibited significant anticancer activity in vitro against Henrietta Lacks cancer cells and in silico by molecular docking (Brilliana Via, Alfinda Novi, Hery, Ul, & Dicky, 2020).

Cytotoxicity Against Tumor Cell Lines

The synthesis of novel 2-methylchromone-7-O-rutinosides and their evaluation for cytotoxic activities against various human tumor cell lines has been a focus of research. This study contributes to understanding the potential of 2-methylchromone derivatives in cancer therapy (Wu, Zhang, Li, Gu, Wang, & Wang, 2011).

Synthesis and Structural Study

The synthesis and structural study of 2-(haloalkyl)-3-methylchromones have been conducted to understand their molecular interactions and potential applications in various fields (Alcívar León, Ramos Guerrero, Bonilla Valladares, Echeverría, Piro, Ulic, Jios, & Langer, 2019).

Antimicrobial Activity

2-Methylchromone derivatives have been evaluated for their antimicrobial activity, showing promise in the development of new antimicrobial agents (Babu, Edayadulla, & Ramesh, 2011).

Lipoprotein Oxidation Inhibition

Compounds derived from 2-methylchromone have demonstrated inhibitory activity on lipoprotein oxidation, suggesting potential therapeutic applications in treating heart disease (Kim, Kim, Li, Ryu, Kim, & Shim, 2019).

Biothiols Detection in Cells

A novel near-infrared fluorescent probe based on 2-methylchromone has been developed for the detection of biothiols, showcasing its application in biological and medical research (Yang, Yang, Zhou, Jin, & Li, 2019).

Cosmetic Applications

The natural ingredients Tiliroside and Dihydroxy Methylchromone, including 2-methylchromone derivatives, have been investigated for cosmetic applications, highlighting their potential in skincare products (Carola, Pfluecker, Graf, Epstein, & Wirth, 2010).

Mechanism of Action

Target of Action

2-Methylchromone, a derivative of chromone, has been found to exhibit significant biological activities . The primary targets of 2-Methylchromone are cancer cell lines such as MCF-7 (human breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The mode of action of 2-Methylchromone involves its interaction with these cancer cell lines. The compound has been shown to induce DNA fragmentation in these cancer cells, down-regulate the expression level of CDK4 (a gene involved in cell cycle progression) and the anti-apoptotic gene Bcl-2, and up-regulate the expression of the pro-apoptotic genes P53 and Bax . This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 2-Methylchromone primarily involve the regulation of cell cycle progression and apoptosis. By down-regulating CDK4 and Bcl-2 and up-regulating P53 and Bax, 2-Methylchromone disrupts the normal cell cycle and promotes apoptosis . This leads to a decrease in the proliferation of cancer cells and an increase in their death.

Pharmacokinetics

It is known that the compound exhibits significant biological activity, suggesting that it has good bioavailability .

Result of Action

The result of 2-Methylchromone’s action is the inhibition of cancer cell proliferation and the induction of apoptosis. This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .

properties

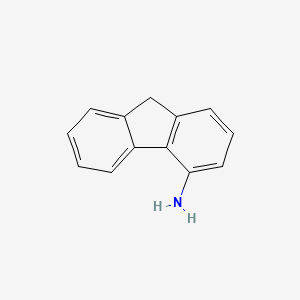

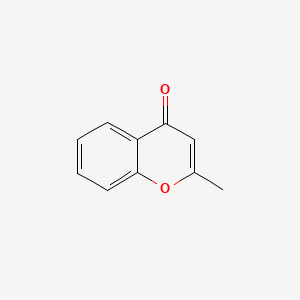

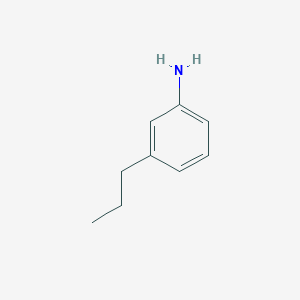

IUPAC Name |

2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPNSQMWVPLERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291313 | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylchromone | |

CAS RN |

5751-48-4 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-methylchromone?

A1: 2-Methylchromone has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.

Q2: Are there efficient synthetic routes for producing 2-methylchromones?

A2: Yes, several efficient synthetic routes exist. One approach involves a keto ester condensation utilizing 2-acetoxybenzoyl chloride, followed by cyclization and decarboxylation. This method is considered highly practical as it eliminates the need for column chromatography [].

Q3: Can you provide an example of a specific chemical reaction involving 2-methylchromone?

A3: 2-Methylchromone reacts with arylpropargyl aldehydes in a base-catalyzed aldol reaction to produce (E)-2-(4-arylbut-1-en-3-yn-1-yl)chromones. These compounds serve as synthons for creating xanthone-1,2,3-triazole dyads [].

Q4: Can 2-Methylchromone undergo chlorination?

A4: Yes, selective monochlorination at the C-3 position of 2-methylchromones is achievable using aqueous sodium hypochlorite (NaOCl), yielding 3-chlorochromones in good yields [].

Q5: What are some of the reported biological activities of 2-methylchromone derivatives?

A5: 2-Methylchromone derivatives have demonstrated diverse biological activities, including anti-cancer [, ], immunomodulatory [], anti-inflammatory [], antioxidant [, ], and anticonvulsant properties [].

Q6: Are 2-methylchromones found in nature?

A6: While less abundant than other chromone derivatives, 2-methylchromones have been identified in various plant species. For example, 5,7-dihydroxy-2-methylchromone and its 7-O-glycosides have been isolated from Adina rubescens [].

Q7: Can 2-methylchromones be used as fluorescent markers?

A7: Yes, derivatives of barakol, a naturally occurring 2-methylchromone, have been successfully synthesized and evaluated as potential fluorescent markers for biodiesel. These markers exhibit fluorescence at 612 nm upon excitation at 464 nm and do not significantly alter the physical properties of the fuel [].

Q8: What is the significance of the 2-methyl group for the biological activity of chromones?

A8: Research suggests that the presence of a 2-methyl group in chromones is crucial for their physiological activity. Studies have shown that chromones lacking the 2-methyl group are often devoid of significant biological activity [].

Q9: What are the potential applications of 2-methylchromones in drug discovery?

A9: Given their diverse biological activities, 2-methylchromones hold promise as lead compounds in drug discovery. Their potential applications include the development of novel anti-cancer, anti-inflammatory, and antioxidant agents.

Q10: How are 2-methylchromones biosynthesized in plants?

A10: In plants like Ammi visnaga, 2-methylchromones are biosynthesized from acetate through a series of enzymatic reactions. The proposed pathway involves the formation of 5,7-dihydroxy-2-methylchromone, which is further transformed into various furanochromones like khellin and visnagin [].

Q11: Do structural modifications of 2-methylchromones influence their biological activity?

A11: Yes, structural modifications significantly impact the biological activity of 2-methylchromones. For example, the introduction of different alkyl chains at the 2-position of halochromones has been shown to affect their insecticidal activity [].

Q12: How does the substitution pattern on the chromone ring affect the compound's properties?

A12: The substitution pattern on the chromone ring influences various properties, including electronic distribution, solubility, and interaction with biological targets. These factors contribute to the diverse biological activities observed for different 2-methylchromone derivatives.

Q13: Can you elaborate on the role of type III polyketide synthases in the biosynthesis of 2-methylchromones?

A13: Type III polyketide synthases (PKSs) play a crucial role in the biosynthesis of 2-methylchromones. Specifically, enzymes like pentaketide chromone synthase (PCS) catalyze the iterative condensation of malonyl-CoA units to produce 5,7-dihydroxy-2-methylchromone, a key intermediate in the biosynthesis of various 2-methylchromone derivatives [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)